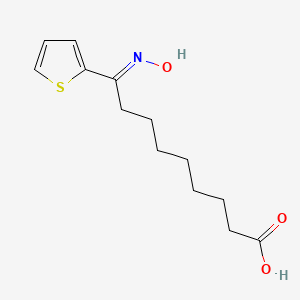

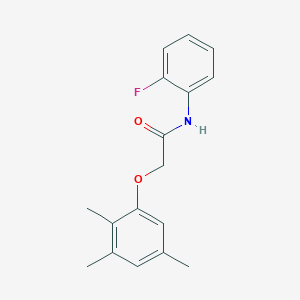

1-(5-chloro-2-methoxybenzoyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Kumar et al. (2004) describe the synthesis of a related compound, [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which shares structural similarities with 1-(5-chloro-2-methoxybenzoyl)piperidine. The synthesis involved multiple steps, including the use of 4-OTBDPS-propiophenone and a reaction with [(11)C]MeOTf to afford the final compound with significant specific activity (Kumar et al., 2004).

Molecular Structure Analysis

- Thimmegowda et al. (2009) conducted crystal structure studies on a novel bioactive heterocycle, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which is structurally related to this compound. The study provides insights into the molecular conformation and intermolecular hydrogen bonds, which are relevant for understanding the structure of this compound (Thimmegowda et al., 2009).

Chemical Reactions and Properties

- Sakaguchi et al. (2001) detail an improved synthesis route for butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, demonstrating the chemical reactivity and potential applications of compounds structurally related to this compound (Sakaguchi et al., 2001).

Physical Properties Analysis

- The physical properties of compounds similar to this compound can be inferred from the work of Yang et al. (1997), who synthesized benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid. Their study provides insights into the physical characteristics of these compounds, which are likely to be relevant for this compound (Yang et al., 1997).

Chemical Properties Analysis

- The chemical properties of this compound can be deduced from studies like that of Koshetova et al. (2022), who synthesized novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride. This work contributes to the understanding of the chemical behavior and interactions of piperidine derivatives (Koshetova et al., 2022).

作用機序

Target of Action

Similar compounds have been shown to exhibit cox-1 inhibitory activity , suggesting that this compound may also target COX-1 or related enzymes.

Mode of Action

If it does indeed target COX-1, it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandins and other inflammatory mediators .

Biochemical Pathways

Given the potential COX-1 inhibitory activity, this compound may affect the arachidonic acid pathway . By inhibiting COX-1, it could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.

Pharmacokinetics

The compound’s molecular weight (29773 g/mol ) suggests it may have suitable properties for oral bioavailability.

Result of Action

If it does inhibit COX-1, it could potentially reduce inflammation and pain by decreasing prostaglandin production .

Safety and Hazards

将来の方向性

There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)piperidine. One area of interest is the development of more potent and selective modulators of glutamate receptors. More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field of research .

生化学分析

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWOYOPADOIVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)

![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)

![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)

![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)

![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)